

What is Oleic acid-d9 and its chemical properties?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oleic acid-d9

Cat. No.: B13708058

[Get Quote](#)

An In-Depth Technical Guide to Oleic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleic acid-d9 is a deuterated form of oleic acid, a ubiquitous monounsaturated omega-9 fatty acid. In the scientific research community, particularly in the fields of lipidomics, metabolomics, and pharmaceutical development, stable isotope-labeled compounds like **Oleic acid-d9** are indispensable tools. The substitution of nine hydrogen atoms with deuterium provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic studies. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant protocols for **Oleic acid-d9**.

Chemical and Physical Properties

Oleic acid-d9, also known as (9Z)-Octadec-9-enoic-15,15,16,16,17,17,18,18,18-d9 acid, is a synthetic derivative of oleic acid where the terminal methyl group and adjacent methylene groups are enriched with deuterium. This isotopic labeling minimally alters the chemical behavior of the molecule in biological systems while providing a distinct mass signature for analytical detection.

Table 1: Chemical and Physical Properties of **Oleic Acid-d9**

Property	Value	Reference
Chemical Formula	C ₁₈ H ₂₅ D ₉ O ₂	[1][2]
Molecular Weight	291.52 g/mol	[3][4]
Exact Mass	291.312 g/mol	[2]
CAS Number	1809227-37-9	[3][4]
Physical State	Neat Oil/Liquid	[1]
Purity	>99% (by TLC)	[1]
Storage Temperature	-20°C	[1][2]

While specific quantitative data for the density, boiling point, and melting point of **Oleic acid-d9** are not readily available, they are expected to be very similar to those of unlabeled oleic acid due to the small mass difference imparted by deuterium substitution. For reference, the properties of oleic acid are provided below.

Table 2: Physical Properties of Unlabeled Oleic Acid

Property	Value
Density	0.895 g/mL
Boiling Point	360 °C (decomposes)
Melting Point	13-14 °C

Spectroscopic Data

The Certificate of Analysis for commercially available **Oleic acid-d9** confirms that its Proton NMR (¹H-NMR) and Mass Spectrometry (MS) data are consistent with its structure.[1]

- ¹H-NMR: The ¹H-NMR spectrum of **Oleic acid-d9** is expected to be similar to that of oleic acid, with the key difference being the absence of signals corresponding to the terminal methyl group (-CH₃) and the adjacent methylene groups that have been deuterated. The

characteristic peaks for the olefinic protons ($-\text{CH}=\text{CH}-$) around 5.34 ppm and the alpha-methylene protons next to the carboxyl group ($-\text{CH}_2\text{-COOH}$) around 2.35 ppm would remain.

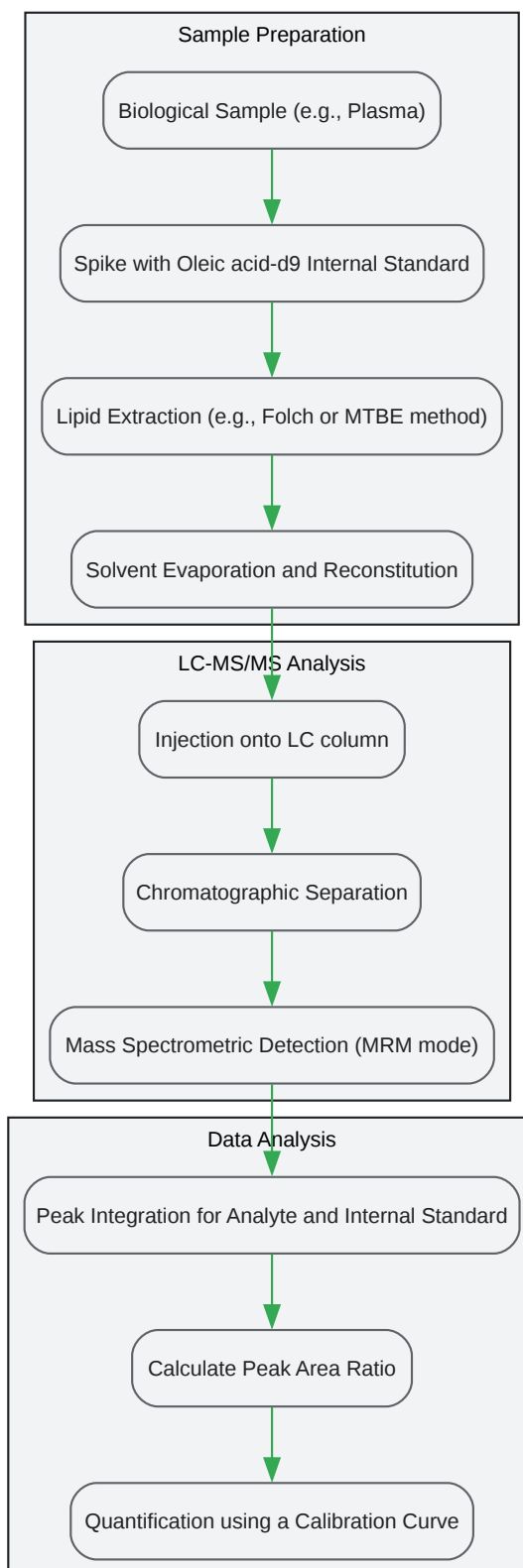
- **Mass Spectrometry:** In mass spectrometry, **Oleic acid-d9** will exhibit a molecular ion peak that is 9 mass units higher than that of unlabeled oleic acid. The fragmentation pattern will also be shifted for fragments containing the deuterated portion of the molecule. This predictable mass shift is the basis for its use as an internal standard. A Certificate of Analysis indicates an expected $[\text{M-H}]^-$ ion at m/z 290.517.^[1]
- **Infrared (IR) Spectroscopy:** The IR spectrum of **Oleic acid-d9** will show the characteristic C-D stretching vibrations, which are typically found in the region of $2100\text{-}2250\text{ cm}^{-1}$, a spectral window that is relatively free from interfering signals from other biological molecules.

Experimental Protocols

Use as an Internal Standard in LC-MS/MS for Lipidomics

Oleic acid-d9 is frequently used as an internal standard for the quantification of oleic acid and other fatty acids in complex biological matrices such as plasma, serum, and tissue extracts. The addition of a known amount of the deuterated standard at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and variations in instrument response.

A Generic Experimental Workflow is as follows:



[Click to download full resolution via product page](#)

Figure 1: A generalized workflow for the use of **Oleic acid-d9** as an internal standard in LC-MS/MS based lipidomics.

Detailed Methodologies:

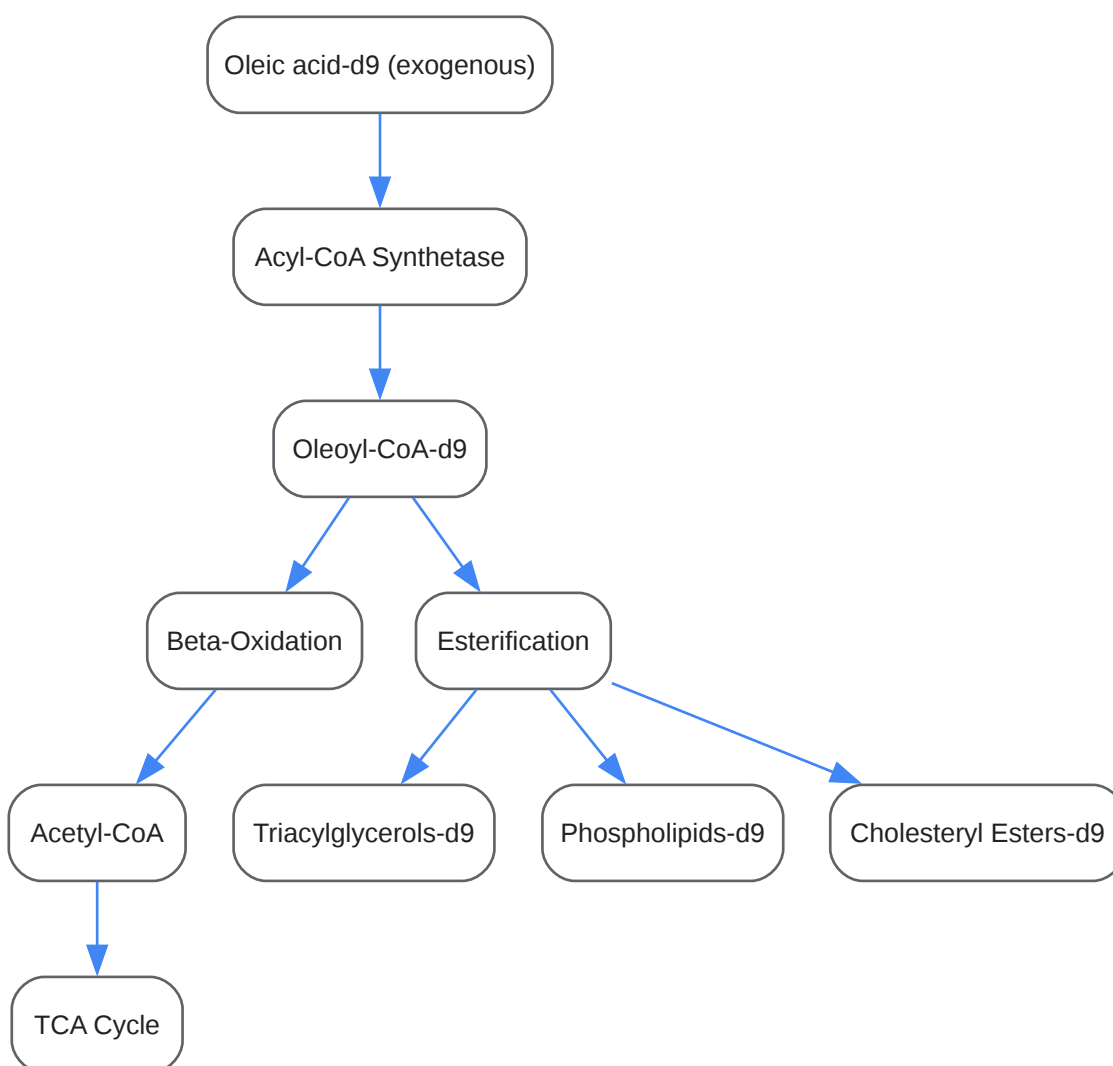
- Preparation of Internal Standard Stock Solution: Prepare a stock solution of **Oleic acid-d9** in a suitable organic solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. Store at -20°C.
- Sample Preparation:
 - To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of the **Oleic acid-d9** internal standard working solution.
 - Perform lipid extraction using a standard protocol such as the Folch method (chloroform:methanol, 2:1 v/v) or a methyl-tert-butyl ether (MTBE) based method.
 - After extraction, the organic phase is collected, dried under a stream of nitrogen, and the lipid extract is reconstituted in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).
- LC-MS/MS Analysis:
 - Chromatographic separation is typically achieved on a C18 reversed-phase column.
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (oleic acid) and the internal standard (**Oleic acid-d9**) are monitored.
 - For Oleic Acid: The transition would be m/z 281.2 -> [fragment ion]
 - For **Oleic acid-d9**: The transition would be m/z 290.2 -> [corresponding fragment ion]
- Quantification:
 - A calibration curve is generated using known concentrations of unlabeled oleic acid spiked with the same fixed amount of **Oleic acid-d9**.

- The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to create the calibration curve.
- The concentration of oleic acid in the biological sample is then determined by interpolating the peak area ratio of the sample onto the calibration curve.

Metabolic Tracer Studies

Deuterated fatty acids like **Oleic acid-d9** can be used to trace the metabolic fate of oleic acid in vivo or in cell culture. By introducing the labeled compound, researchers can follow its incorporation into various lipid species, its catabolism through beta-oxidation, and its potential conversion to other fatty acids.

Illustrative Signaling Pathway: Fatty Acid Metabolism



[Click to download full resolution via product page](#)

Figure 2: A simplified diagram illustrating the potential metabolic pathways of exogenously supplied **Oleic acid-d9**.

Experimental Approach for Metabolic Tracing:

- Administration of **Oleic acid-d9**:
 - In vivo: Administer **Oleic acid-d9** to the animal model, for example, through oral gavage or intravenous injection.
 - In vitro: Supplement the cell culture medium with a known concentration of **Oleic acid-d9**.
- Time-Course Sampling: Collect biological samples (e.g., blood, tissues, or cells) at various time points after administration.
- Lipid Extraction and Analysis:
 - Extract lipids from the collected samples.
 - Analyze the lipid extracts using LC-MS/MS to identify and quantify the various lipid species that have incorporated the deuterium label. This allows for the determination of the rate of incorporation and the distribution of the labeled oleic acid into different lipid classes.
- Metabolic Flux Analysis: By measuring the enrichment of the deuterium label in different downstream metabolites over time, it is possible to calculate the flux through various metabolic pathways.

Synthesis of Oleic Acid-d9

While detailed, step-by-step synthesis protocols for commercially available **Oleic acid-d9** are proprietary, the general approach for producing deuterated fatty acids often involves catalytic H-D exchange reactions. A common method is the use of a metal catalyst, such as platinum on carbon (Pt/C), in the presence of a deuterium source like heavy water (D₂O) under elevated temperature and pressure. This process facilitates the exchange of hydrogen atoms on the fatty acid chain with deuterium atoms. The specific positioning of the deuterium atoms in **Oleic**

acid-d9 at the terminal end of the acyl chain suggests a more targeted synthetic strategy, potentially involving the use of deuterated building blocks in a multi-step organic synthesis.

Conclusion

Oleic acid-d9 is a powerful and versatile tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with its distinct mass spectrometric signature, make it an excellent internal standard for accurate quantification of fatty acids. Furthermore, its utility as a metabolic tracer provides a means to investigate the dynamic processes of lipid metabolism in health and disease. The experimental workflows and conceptual diagrams provided in this guide offer a solid foundation for the effective application of **Oleic acid-d9** in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ahajournals.org [ahajournals.org]
- 2. Preparation of fully deuterated fatty acids by simple method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is Oleic acid-d9 and its chemical properties?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13708058#what-is-oleic-acid-d9-and-its-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com